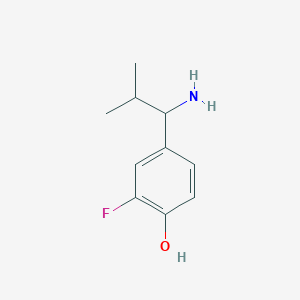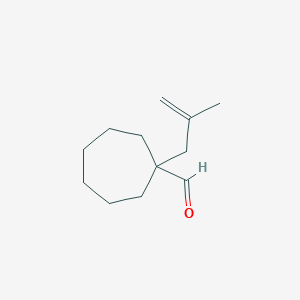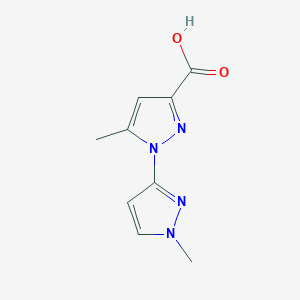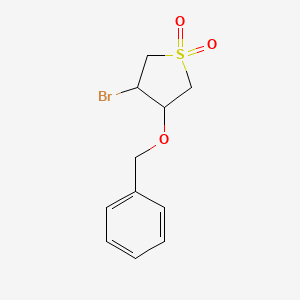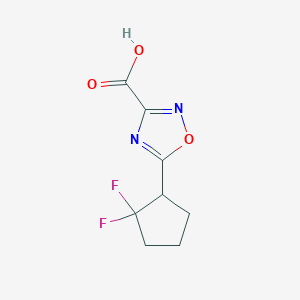
4-(1-Methylcyclopropyl)benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1-Methylcyclopropyl)phenyl]methanamine: is an organic compound with the molecular formula C11H15N It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a 1-methylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Methylcyclopropyl)phenyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methylcyclopropylbenzene.
Bromination: The benzene ring is brominated to form 4-(1-methylcyclopropyl)benzyl bromide.
Amination: The bromide is then reacted with ammonia or an amine source to form [4-(1-Methylcyclopropyl)phenyl]methanamine.
Industrial Production Methods
Industrial production methods for [4-(1-Methylcyclopropyl)phenyl]methanamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[4-(1-Methylcyclopropyl)phenyl]methanamine: undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) are used under controlled conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
[4-(1-Methylcyclopropyl)phenyl]methanamine: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [4-(1-Methylcyclopropyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
[4-(1-Methylcyclopropyl)phenyl]methanamine: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Phenylmethanamine, 4-methylphenylmethanamine, and 4-(1-cyclopropyl)phenylmethanamine.
Uniqueness: The presence of the 1-methylcyclopropyl group imparts unique steric and electronic properties, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
[4-(1-methylcyclopropyl)phenyl]methanamine |
InChI |
InChI=1S/C11H15N/c1-11(6-7-11)10-4-2-9(8-12)3-5-10/h2-5H,6-8,12H2,1H3 |
InChI Key |
RNSGGJXYWXRMOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


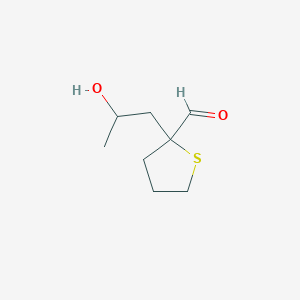
![2-[(But-3-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B13302909.png)

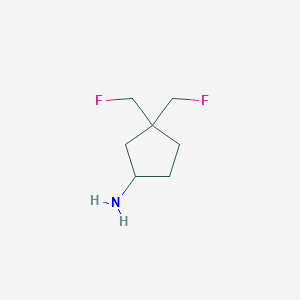
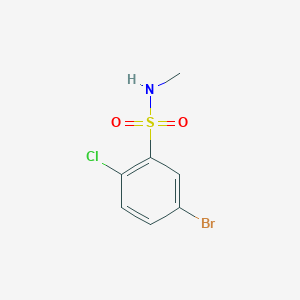
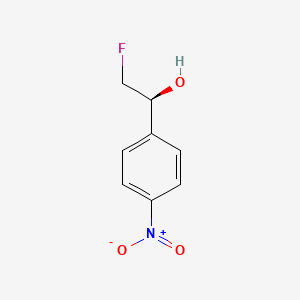
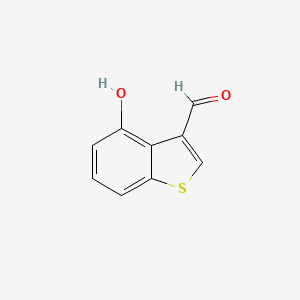
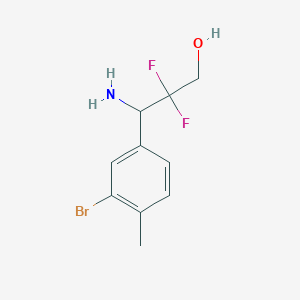
![11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13302943.png)
